molecular formula C9H15N3O B13311497 3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one

3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one

Cat. No.: B13311497
M. Wt: 181.23 g/mol
InChI Key: CMLYHANLINUMDJ-UHFFFAOYSA-N
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Description

3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one is a chemical compound with a unique structure that includes both amino and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-dimethylamino-1-propanol with a suitable pyridine derivative in the presence of a catalyst. The reaction is carried out in a solvent such as toluene at elevated temperatures (50-60°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-amino-1-[2-(dimethylamino)ethyl]pyridin-4-one

InChI

InChI=1S/C9H15N3O/c1-11(2)5-6-12-4-3-9(13)8(10)7-12/h3-4,7H,5-6,10H2,1-2H3

InChI Key

CMLYHANLINUMDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC(=O)C(=C1)N

Origin of Product

United States

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